molecular formula C23H33NO2 B1678735 Nicanartine CAS No. 150443-71-3

Nicanartine

Cat. No. B1678735
M. Wt: 355.5 g/mol
InChI Key: YNBBIPPQHYZTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicanartine belongs to the class of organic compounds known as phenylpropanes . It has been identified in human blood . Nicanartine is known to improve the in vitro resistance of LDL (low-density lipoproteins) to oxidation .

Scientific Research Applications

Antioxidant Treatment in Diabetic Retinopathy

A study by Hammes et al. (1997) investigated the effectiveness of nicanartine as an antioxidant treatment in experimental diabetic retinopathy in rats. The research found that while nicanartine could ameliorate certain abnormalities caused by diabetes, such as changes in endothelial cells and pericytes, it did not inhibit the increase in retinal advanced glycation end products. This suggests that nicanartine's antioxidant therapy has limited benefits in diabetic retinopathy, at least in this rodent model of diabetes (Hammes et al., 1997).

Lipoprotein Oxidation Resistance

Research by Dailly et al. (1996) focused on nicanartine's effect on lipoprotein oxidation resistance. The study found that nicanartine delayed the oxidation of various classes of lipoproteins, including HDL, LDL, and VLDL. The results indicate nicanartine's potential as an agent to improve the in vitro resistance of lipoproteins to oxidation, highlighting its role in managing oxidative stress-related disorders (Dailly et al., 1996).

Effect on Proliferative and Inflammatory Response

Wohlfrom et al. (1998) explored nicanartine's impact on the proliferative and inflammatory response after balloon angioplasty in a rabbit model. The study demonstrated that nicanartine treatment resulted in a significant reduction in cells undergoing DNA synthesis and intimal macrophages. This suggests that nicanartine might be effective in reducing the proliferative and inflammatory responses after interventional treatments in coronary artery disease (Wohlfrom et al., 1998).

Atherosclerosis Experimental Model

Heinle et al. (1996) examined the effects of nicanartine in an experimental model of atherosclerosis. The study showed decreased plaque growth and improved endothelial function in drug-treated groups, suggesting nicanartine's potential efficacy in reducing atherosclerotic plaque formation and enhancing vascular health (Heinle et al., 1996).

Inhibition of Lipid Peroxidation

A study by Dailly (2000) investigated nicanartine's ability to inhibit lipid peroxidation in human blood. This research suggests that nicanartine improves the in vitro resistance of LDL to oxidation and can potentially inhibit lipid peroxidation in vivo, highlighting its potential therapeuticuse in conditions involving oxidative stress and lipid peroxidation processes (Dailly, 2000).

Impact on Plasminogen Activator Inhibitor

Synthesis and Antioxidant Properties

Pugovics et al. (1998) developed a large-scale procedure for synthesizing nicanartine and investigated its analogues. The synthesis of nicanartine and its thia-analogues highlights the continued interest in developing and optimizing this compound for medical applications, particularly in relation to its antiatherosclerotic properties (Pugovics et al., 1998).

properties

IUPAC Name

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBIPPQHYZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164552
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicanartine

CAS RN

150443-71-3
Record name Nicanartine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICANARTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicanartine
Reactant of Route 2
Reactant of Route 2
Nicanartine
Reactant of Route 3
Reactant of Route 3
Nicanartine
Reactant of Route 4
Reactant of Route 4
Nicanartine
Reactant of Route 5
Reactant of Route 5
Nicanartine
Reactant of Route 6
Reactant of Route 6
Nicanartine

Citations

For This Compound
154
Citations
HP Hammes, A Bartmann, L Engel, P Wülfroth - Diabetologia, 1997 - Springer
… reduced in nicanartine treated animals, indicating a specific effect of nicanartine on the vasculature in diabetes (Fig. 1 c). To test whether treatment with nicanartine would reduce the …
Number of citations: 112 link.springer.com
A Lupp, S Kerst, E Karge, G Quack, W Klinger - … and Toxicologic Pathology, 1998 - Elsevier
… in the present study with nicanartine corresponds well with the data from literature (see eg WDLFROTH 1995). Though not so pronounced in contrast to nicanartine, the antioxidative …
Number of citations: 21 www.sciencedirect.com
E Dailly, S Urien, P Wülfroth, JP Tillement - Pharmaceutical research, 1996 - Springer
… the plasma protein binding of nicanartine and to measure its … nicanartine, one may suggest that (a) the AAGnicanartine … in nicanartine consummed by oxidation or (b) the nicanartine …
Number of citations: 2 link.springer.com
M Wohlfrom, S Hanke, J Kamenz, R Voisard… - Coronary artery …, 1998 - journals.lww.com
Background: Antioxidant treatment seems to reduce the development of restenosis after percutaneous transluminal angioplasty. In this study, the effect of Nicanartine, a new antioxidant …
Number of citations: 4 journals.lww.com
H Okada, C Lundgren, SL Brown, B Vinogradsky… - Current therapeutic …, 1996 - Elsevier
… Etofibrate and nicanartine had more … nicanartine treatment lowered both plasma cholesterol and triglyceride levels significantly. Administration of 0.4% etofibrate or nicanartine …
Number of citations: 1 www.sciencedirect.com
H Heinle, P Wülfroth, G Quack, F Lang - Arzneimittel-forschung, 1996 - europepmc.org
Transmural direct current (DC) stimulation of rabbit carotid arteries for 4 weeks was used for induction of atherosclerotic lesions. Ten animals received nicanartine (5-(3, 5-di-tert-butyl)-4-…
Number of citations: 2 europepmc.org
HP Hammes, A Bartmann, L Engel, PM Wuelfroth - Atherosclerosis, 1995 - elibrary.ru
… Both abnormalities were significantly ameliorated by Nicanartine (p<0.001 vs … Nicanartine is beneficial on certain experimental features of early diabetic retinopathy and that Nicanartine …
Number of citations: 3 elibrary.ru
M Lange, G Quack, H Heinle - Atherosclerosis, 1997 - elibrary.ru
… We administered a) probucol or nicanartine to WHHL rabbits, b) nicanartine to cholesterol-fed New Zealand rabbits for 2-6 months. Elasticity of excised rings of a.carotis was determined …
Number of citations: 3 elibrary.ru
E Dailly, S Urien, JP Tillement - Free radical research, 1998 - Taylor & Francis
… Lipophilic drugs such as a-tocopherol, probucol, nicanartine inhibited EMF as did ascorbic acid, a hydrophilic antioxidant (Table I). This inhibition of peroxidation is usually explained by …
Number of citations: 3 www.tandfonline.com
E Dailly - Annales Pharmaceutiques Francaises, 2000 - europepmc.org
Numerous studies suggest that lipid peroxidation is involved in the atherosclerosis and hemolytic disease processes. Nicanartine improves in vitro resistance of LDL (low density …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.